

Role of P2X3 receptors in chronic cough pathophysiology

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An In-depth Guide to the Role of P2X3 Receptors in Chronic Cough Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic cough, defined as a cough lasting more than eight weeks, represents a significant clinical burden, often refractory to standard treatments.[1][2] The concept of "cough hypersensitivity syndrome" has emerged, positing that chronic cough stems from neuronal dysregulation and sensitization of the cough reflex.[3][4] Central to this hypothesis is the purinergic signaling pathway involving the P2X3 receptor, a ligand-gated ion channel expressed on vagal afferent sensory nerves in the airways.[5][6][7] Extracellular adenosine triphosphate (ATP), released from airway epithelial cells during inflammation or injury, activates these P2X3 receptors, triggering the cough reflex.[3][8] In chronic cough patients, this pathway is believed to be hyperactive. The development of selective P2X3 receptor antagonists has validated this target, with clinical trials demonstrating significant efficacy in reducing cough frequency, thereby heralding a new era of targeted antitussive therapy.[1][9][10]

The P2X3 Receptor Signaling Pathway in the Cough Reflex

P2X3 receptors are trimeric cation channels activated by extracellular ATP.[11][12] They are predominantly expressed on sensory neurons, including the vagal afferent C-fibers and $A\delta$ -

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fibers that innervate the airway epithelium.[3][6] These receptors can exist as homomers (composed of three P2X3 subunits) or as heteromers with the P2X2 subunit (P2X2/3).[13][14] [15]

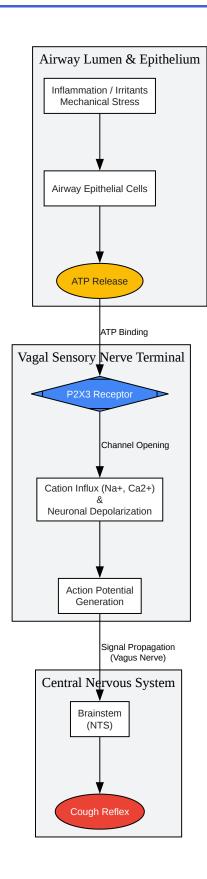
The signaling cascade is initiated under conditions of airway stress, such as inflammation, irritation, or mechanical insult, which cause airway epithelial cells to release ATP into the extracellular space.[16][17]

The key steps are:

- ATP Release: Airway epithelial cells release ATP in response to stimuli.[16]
- P2X3 Activation: Extracellular ATP binds to and activates P2X3 and P2X2/3 receptors on the terminals of vagal sensory nerves.[6][11]
- Neuronal Depolarization: Activation of these ion channels leads to a rapid influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the sensory neuron.[11]
- Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and propagated along the vagal nerve to the brainstem.
- Cough Reflex: The signal is processed in the nucleus tractus solitarius in the brainstem, initiating the motor efferent pathway that produces the cough.

This fundamental pathway is a critical component of the airway's defensive reflexes.





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Caption: P2X3 Receptor Signaling Pathway in Cough Generation.



Role in Chronic Cough Pathophysiology: The Hypersensitivity Hypothesis

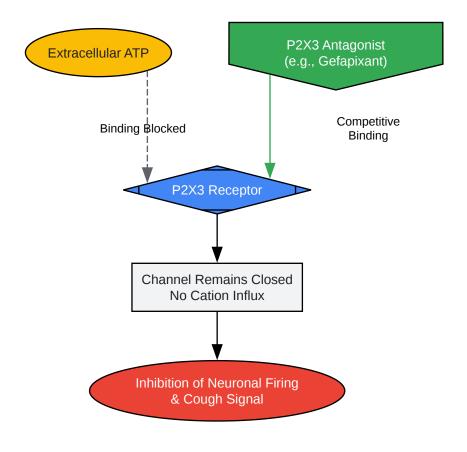
In refractory or unexplained chronic cough, the cough reflex is hypersensitive.[3] Patients often cough in response to low-level thermal, mechanical, or chemical stimuli that would not trigger a cough in healthy individuals.[17] The P2X3 pathway is a key driver of this hypersensitivity.[5][8]

The prevailing hypothesis is that chronic airway inflammation or repeated irritation leads to an increased concentration of extracellular ATP and/or an upregulation of P2X3 receptor expression and function on sensory nerves.[3][17] This sensitization lowers the activation threshold of the cough reflex, leading to the persistent and troublesome cough characteristic of the condition.[18][19][20] Studies have shown that inhaled ATP can induce coughing in healthy subjects and that this response is exaggerated in patients with chronic cough.[3][6]

Therapeutic Targeting with P2X3 Antagonists

The central role of the ATP-P2X3 axis in cough hypersensitivity makes it a prime therapeutic target.[4] Several orally administered small-molecule P2X3 receptor antagonists have been developed, with Gefapixant (formerly AF-219/MK-7264) being the most extensively studied.[9] [10] These drugs act by competitively binding to the P2X3 receptor, preventing ATP from activating the channel.





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Caption: Mechanism of Action for P2X3 Receptor Antagonists.

Data Presentation: Clinical Trial Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy of P2X3 antagonists in reducing cough frequency in patients with refractory or unexplained chronic cough.[5][9][21] However, this efficacy is often accompanied by a dose-dependent taste disturbance (dysgeusia), as P2X3 receptors are also involved in taste sensation.[9][13][14]

Table 1: Efficacy of P2X3 Antagonists in Phase 2 & 3 Clinical Trials



Drug (Trial)	Dose	Treatment Duration	Placebo- Adjusted Relative Reduction in 24-Hour Cough Frequency (95% CI)	Reference(s)
Gefapixant (Phase 2b)	600 mg BID	2 weeks	75% reduction from baseline (p=0.0003 vs placebo)	[5]
Gefapixant (COUGH-1)	45 mg BID	12 weeks	18.5% (32.9% to 0.9%)	[9][22]
Gefapixant (COUGH-2)	45 mg BID	24 weeks	14.6% (26.1% to 1.4%)	[9][22]
BLU-5937 (SOOTHE)	50 mg BID	28 days	34% (p<0.005 vs placebo)	[21]

| BLU-5937 (SOOTHE) | 200 mg BID | 28 days | 34% (p<0.005 vs placebo) |[21] |

Note: The Gefapixant 600 mg BID dose was used in an early Phase 2 study; subsequent Phase 3 trials used lower doses to improve the tolerability profile.

Table 2: Incidence of Key Adverse Events (AEs) for P2X3 Antagonists



Drug (Trial)	Dose	Any Taste- Related AE (%)	Placebo Group Taste- Related AE (%)	Discontinuati on due to AEs (%)	Reference(s)
Gefapixant (Pooled COUGH-1 & 2)	45 mg BID	65.1%	8.3%	15.2% (Gefapixant) vs 3.3% (Placebo)	[9][23]
Gefapixant (Recent Onset Cough)	45 mg BID	32%	3%	Not specified	[24]
BLU-5937 (SOOTHE)	50 mg BID	6.5%	4.8%	0% (All BLU- 5937 arms)	[21]

| BLU-5937 (SOOTHE) | 200 mg BID | 9.7% | 4.8% | 0% (All BLU-5937 arms) |[21] |

Key Experimental Protocols

The investigation of P2X3-mediated cough relies on specific preclinical and clinical methodologies to induce and quantify cough.

Preclinical Model: Guinea Pig Cough Challenge

- Objective: To assess the antitussive effect of a compound on cough induced by chemical irritants known to involve the P2X3 pathway.
- · Methodology:
 - Animal Model: Conscious, unrestrained guinea pigs are placed in whole-body plethysmography chambers.
 - Sensitization: In some protocols, an aerosol of ATP is administered to sensitize the cough reflex via P2X3 activation.[25]



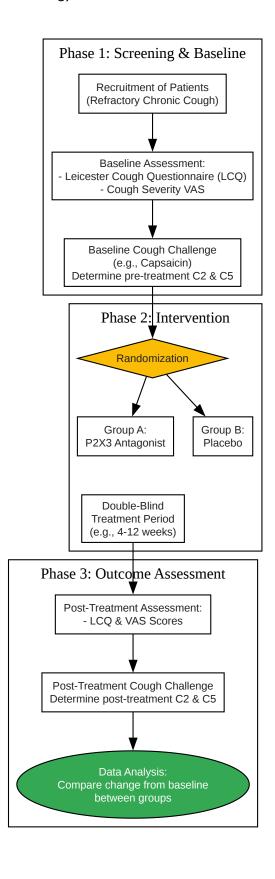
- Tussive Challenge: Animals are exposed to an aerosolized tussive agent, typically citric acid or capsaicin, for a fixed duration.
- Cough Detection: Coughs are identified by a characteristic combination of sound and pressure changes within the chamber, recorded and analyzed by specialized software.
- Intervention: The test compound (e.g., a P2X3 antagonist) is administered orally or via another route prior to the tussive challenge.
- Outcome: The number of coughs in the compound-treated group is compared to the vehicle-treated control group.

Clinical Protocol: Inhalation Cough Challenge

- Objective: To objectively measure cough reflex sensitivity in humans and assess the pharmacodynamic effect of an antitussive agent.[26]
- Methodology:
 - Subject Selection: Participants with refractory chronic cough are recruited. Baseline cough severity is often assessed using visual analog scales (VAS) or questionnaires like the Leicester Cough Questionnaire (LCQ).[24]
 - Tussive Agent: Capsaicin is the most common agent used to assess neuropathic sensitization.[27] In research settings, ATP may be used to directly probe the P2X3 pathway.[3][28]
 - Delivery System: The tussive agent is aerosolized and delivered via a nebulizer connected to a dosimeter, which releases a precise volume of aerosol upon inhalation.[29]
 - Dose-Response Protocol: A single-breath, dose-escalation procedure is typically used.[28]
 [30] Participants inhale a single breath of saline (placebo), followed by progressively doubling concentrations of the tussive agent.[29]
 - Endpoints: The primary endpoints are the minimal concentrations of the agent required to elicit two (C2) and five (C5) coughs.[27] A higher C2 or C5 value after treatment indicates a reduction in cough reflex sensitivity.



 Blinding: Both the participant and the investigator are typically blinded to the treatment allocation (placebo or active drug).





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Caption: Workflow of a Randomized Controlled Trial for a P2X3 Antagonist.

Conclusion and Future Directions

The elucidation of the ATP-P2X3 signaling pathway has been a seminal advance in understanding the pathophysiology of chronic cough. It has firmly established the concept of cough hypersensitivity as a treatable neuronal disorder. P2X3 receptor antagonists represent the first truly novel class of antitussive medicines in decades, offering a targeted mechanism-based therapy.[1][9]

Future research and development will likely focus on:

- Improving Selectivity: Developing antagonists with higher selectivity for P2X3 homomers over P2X2/3 heteromers to potentially reduce taste-related side effects, although human taste nerves may predominantly express P2X3 homomers, complicating this strategy.[13][14]
- Exploring Allosteric Modulators: Investigating negative allosteric modulators that may offer a different pharmacological profile with an improved therapeutic window.[12]
- Combination Therapies: Assessing the potential for combining P2X3 antagonists with agents targeting other pathways involved in cough hypersensitivity.

In conclusion, the targeting of P2X3 receptors is a cornerstone of modern antitussive drug development, providing a validated and effective strategy for managing the debilitating condition of chronic cough.

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